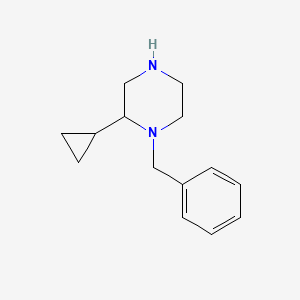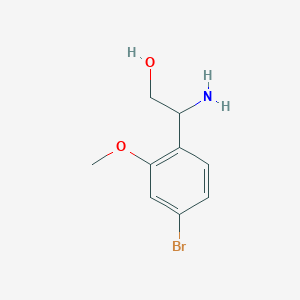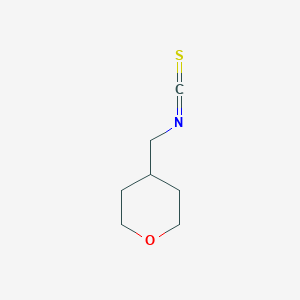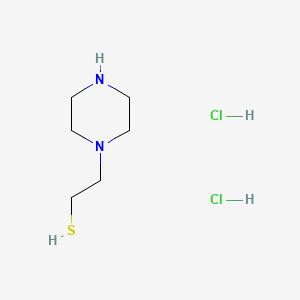![molecular formula C5H7FO B13556886 rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis](/img/structure/B13556886.png)
rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis is a chemical compound with the molecular formula C5H7FO. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is characterized by the presence of a fluorocyclopropyl group attached to an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a fluorinated alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:
Temperature: Room temperature to reflux
Solvent: Dichloromethane or toluene
Catalyst: Rhodium or copper complexes
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thiols, halides
Scientific Research Applications
rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis involves its interaction with specific molecular targets. The fluorocyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, trans
- **rac-1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethan-1-one
Uniqueness
rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C5H7FO |
|---|---|
Molecular Weight |
102.11 g/mol |
IUPAC Name |
1-[(1S,2S)-2-fluorocyclopropyl]ethanone |
InChI |
InChI=1S/C5H7FO/c1-3(7)4-2-5(4)6/h4-5H,2H2,1H3/t4-,5-/m0/s1 |
InChI Key |
VPBBKBJVVUWCBY-WHFBIAKZSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H]1F |
Canonical SMILES |
CC(=O)C1CC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)



![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13556864.png)


![N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B13556878.png)

![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B13556892.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13556901.png)
